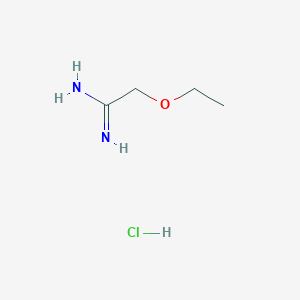
Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate
Descripción general
Descripción
Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate is a chemical compound with the molecular formula C9H11ClN2O2 . It is a pyrimidine derivative, which are organic compounds containing an amino group attached to a pyrimidine ring .
Synthesis Analysis
The synthesis of pyrimidine derivatives like Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate has been studied in various research . For instance, one method involves the reaction of piperazine with a solution of a similar compound in the presence of potassium carbonate . Another method involves the use of organolithium reagents .Molecular Structure Analysis
The molecular structure of Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate consists of 9 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms . The average mass of the molecule is 214.649 Da .Chemical Reactions Analysis
Pyrimidine compounds like Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate have been found to have various chemical and biological applications . They are known to undergo nucleophilic aromatic substitution reactions, especially starting from readily available halopyrimidines .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate are not specifically mentioned in the retrieved sources .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate derivatives exhibit a range of biological activities. For example, derivatives like Ethyl-2-amino-4-chloro-6-(2, 4, 6 trichloro phenyl amino) pyrimidine-5-carboxylate have been synthesized and shown to possess anti-inflammatory and antimicrobial properties. These derivatives were synthesized through Cyclocondensation and Michel type of addition reaction, and their antibacterial, antifungal, and anti-inflammatory activities were evaluated (A.S. Dongarwar et al., 2011).
Chemical Synthesis and Properties
Ethyl 2, 3, 4, 8-tetrahydro-3-methyl-2, 4-dioxopyrido [2, 3-d] pyrimidine-6-carboxylates and their bis-compounds have been synthesized via condensation of 6-alkyl-or 6-aryl-amino-3-methyluracils with ethyl 3-chloro-2-formylprop-2-enoates. This study explored the rearrangement of substituents in these compounds, contributing to the understanding of chemical properties and reactions of pyrimidine derivatives (T. Nagamatsu et al., 1984).
Nucleophilic Substitution Reactions
Investigations into the nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate have provided insights into the chemical behavior of pyrimidine derivatives. This research is crucial for understanding the reactivity and potential applications of these compounds in various chemical syntheses (R. Shadbolt & T. Ulbricht, 1967).
Design of Cocrystals
The design of cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine with various carboxylic acids has been an area of study, emphasizing the significance of pyrimidine derivatives in crystal engineering and material science. These studies are pivotal for developing new materials with specific physical and chemical properties (A. Rajam et al., 2018).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c1-4-14-9(13)7-5(2)8(10)12-6(3)11-7/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJNNQORFKVGNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC(=N1)C)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N'-[1-Amino-2-(2-chlorophenyl)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1423588.png)







